

Commercial suppliers and availability of Eugenol acetate-d3.

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Compound of Interest

Compound Name: Eugenol acetate-d3

Cat. No.: B12363930

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Eugenol Acetate-d3: A Technical Guide for Researchers

Introduction: **Eugenol acetate-d3** is the deuterated stable isotope-labeled form of Eugenol acetate. Eugenol acetate is a natural phenylpropanoid found in essential oils like clove oil and is recognized for its antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[1] The incorporation of deuterium atoms into the methoxy group of the molecule creates a compound with a higher molecular weight but nearly identical chemical properties to its non-labeled counterpart. This characteristic makes **Eugenol acetate-d3** an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[1] Its use is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification in complex matrices.[2]

This guide provides an in-depth overview of the commercial availability, technical specifications, biological activity, and experimental applications of **Eugenol acetate-d3** for researchers and professionals in drug development and analytical science.

Commercial Availability and Technical Specifications

Eugenol acetate-d3 is available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. The primary supplier identified is

MedChemExpress (MCE). Other suppliers like Toronto Research Chemicals (TRC) are market leaders in deuterium-enriched materials and may offer it as a stock or custom synthesis product.^[3]

Data Presentation: Supplier and Product Specifications

The following table summarizes the key technical data for **Eugenol acetate-d3**. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

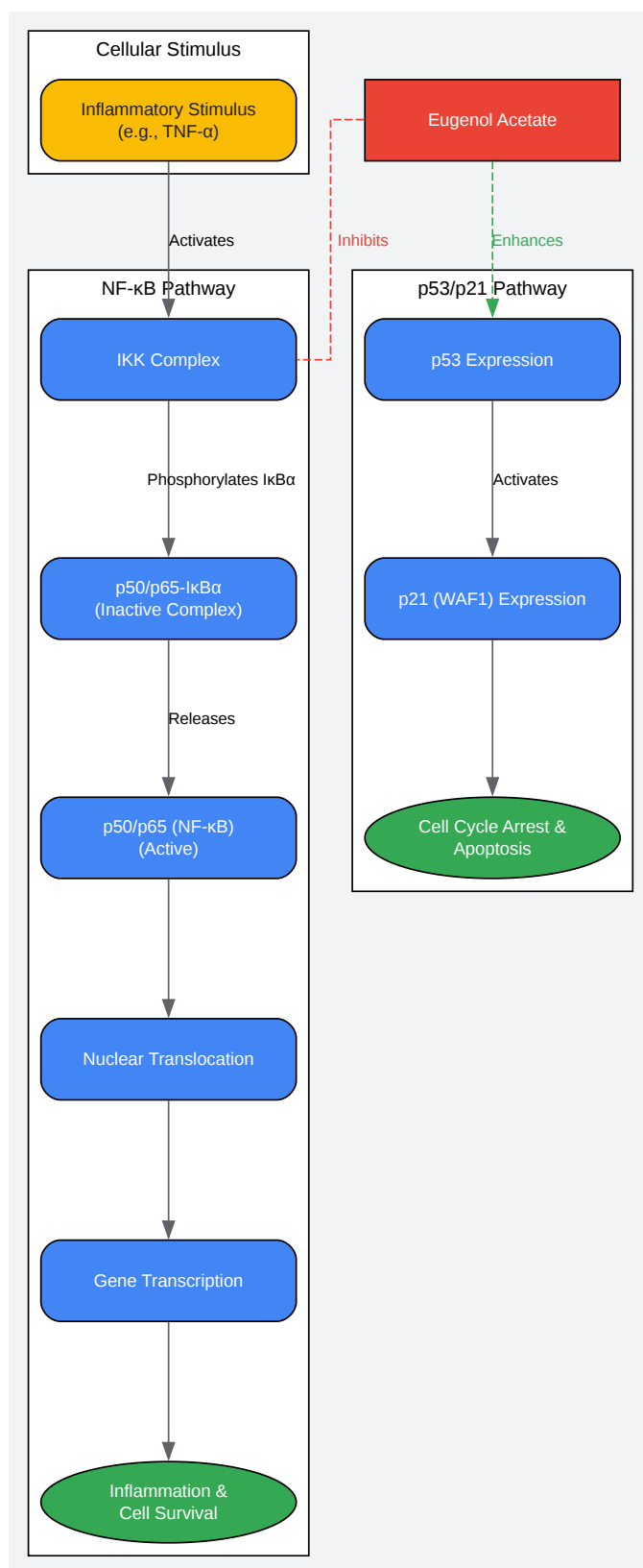
Parameter	Value	Source
Synonyms	Acetyeugenol-d3, [4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate	^[1]
CAS Number	Not available; non-deuterated is 93-28-7	
Molecular Formula	C ₁₂ H ₁₁ D ₃ O ₃	PubChem
Molecular Weight	~209.26 g/mol	PubChem
Purity	Typically ≥98% (for analogous compounds)	^[4]
Isotopic Enrichment	(d ₃) >99% (Typical for high-quality standards)	
Physical Form	Solid or neat liquid	
Storage	Recommended: -20°C or -80°C for long-term storage	
Solubility	Soluble in DMSO, Acetonitrile, Methanol	^{[5][6]}
Primary Supplier	MedChemExpress (Cat. No. HY-W014612S)	^[1]

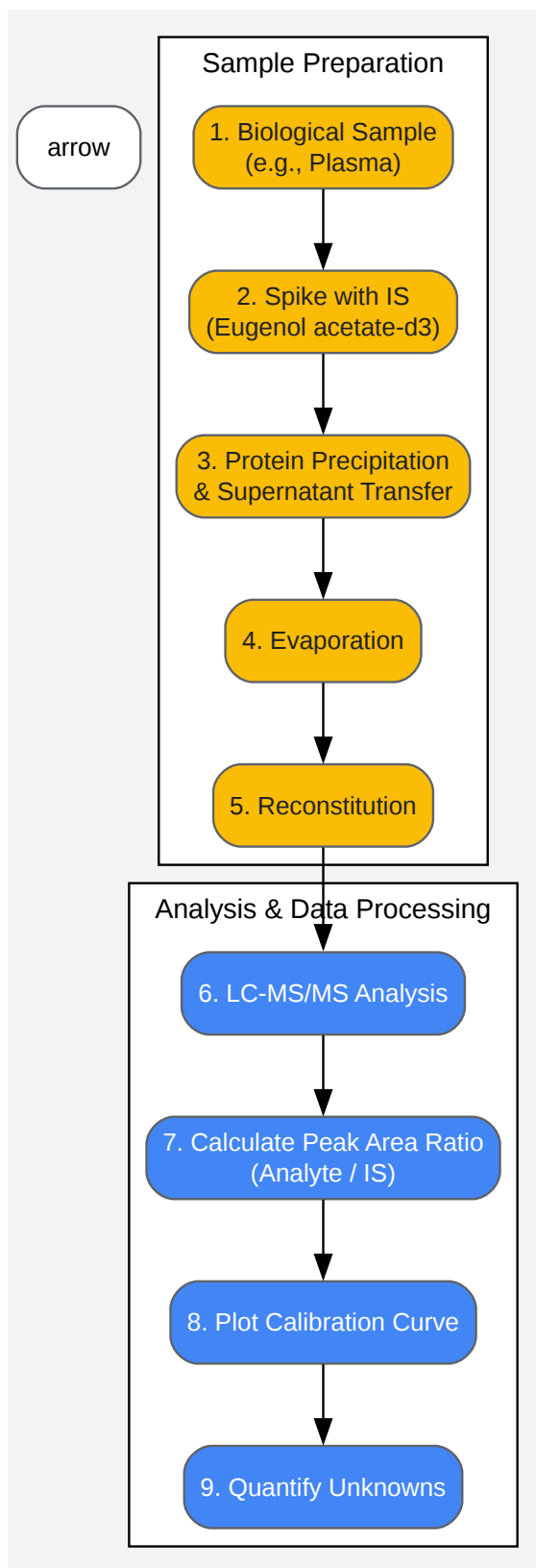
Biological Activity and Signaling Pathways

The biological activity of **Eugenol acetate-d3** is considered identical to that of unlabeled Eugenol acetate. Its primary mechanisms of action relevant to cancer and inflammation research involve the modulation of key cellular signaling pathways.

1. **Inhibition of NF- κ B Signaling Pathway:** Eugenol acetate has been shown to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][7]} NF- κ B is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.^[8] In many cancer cells, this pathway is constitutively active. Eugenol acetate can suppress the activation of the IKK complex and inhibit the phosphorylation of I κ B α , which prevents the release and nuclear translocation of the active p50/p65 NF- κ B heterodimer.^[9] This blockade leads to the downregulation of pro-inflammatory and pro-survival genes.^[10]
2. **Upregulation of p53 and p21:** Eugenol acetate also enhances the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1).^{[1][5]} The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence.^[11] Upregulation of p53 and its downstream target p21 leads to an arrest in the cell cycle, thereby inhibiting cancer cell proliferation.^{[11][12]} This action can occur in both a p53-dependent and independent manner.^[13]

Visualization of Signaling Pathways





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